molecular formula C24H30N2O5 B503015 ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate CAS No. 347369-19-1

ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate

Cat. No. B503015
M. Wt: 426.5g/mol
InChI Key: UBTXDHMFJRJERV-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C24H30N2O5 and its molecular weight is 426.5g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate involves the reaction of 1-benzyl-5-chloro-2-methyl-1H-indole-3-carboxylic acid with 2-amino-3-(2-hydroxyethyl)propan-1-ol, followed by esterification with ethanol and purification of the product.

Starting Materials
1-benzyl-5-chloro-2-methyl-1H-indole-3-carboxylic acid, 2-amino-3-(2-hydroxyethyl)propan-1-ol, ethanol

Reaction
1. Dissolve 1-benzyl-5-chloro-2-methyl-1H-indole-3-carboxylic acid and 2-amino-3-(2-hydroxyethyl)propan-1-ol in a solvent such as DMF or DMSO., 2. Add a base such as NaH or K2CO3 to the reaction mixture to deprotonate the carboxylic acid and facilitate the nucleophilic substitution reaction., 3. Allow the reaction to proceed at room temperature or at a slightly elevated temperature (e.g. 50-60°C) for several hours., 4. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate., 5. Dry the organic layer over anhydrous sodium sulfate and concentrate the product by rotary evaporation., 6. Dissolve the crude product in ethanol and add a catalytic amount of acid such as HCl or TsOH to facilitate the esterification reaction., 7. Allow the reaction to proceed at room temperature or at a slightly elevated temperature (e.g. 50-60°C) for several hours., 8. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate., 9. Dry the organic layer over anhydrous sodium sulfate and concentrate the product by rotary evaporation., 10. Purify the product by column chromatography or recrystallization.

properties

IUPAC Name

ethyl 1-benzyl-5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-3-30-24(29)23-17(2)26(15-18-7-5-4-6-8-18)22-10-9-20(13-21(22)23)31-16-19(28)14-25-11-12-27/h4-10,13,19,25,27-28H,3,11-12,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTXDHMFJRJERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCO)O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate

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